7-(Benzyloxy)-4-chloro-6-methoxyquinoline

Description

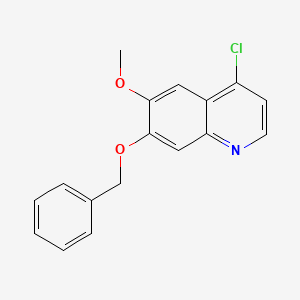

7-(Benzyloxy)-4-chloro-6-methoxyquinoline (CAS 286371-49-1) is a halogenated quinoline derivative with the molecular formula C₁₇H₁₄ClNO₂ and a molecular weight of 299.75 g/mol . Its structure features a quinoline core substituted with a benzyloxy group at position 7, a methoxy group at position 6, and a chlorine atom at position 4 (SMILES: COC1=CC2=C(Cl)C=CN=C2C=C1OCC1=CC=CC=C1) . This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing anti-colorectal cancer agents such as quinoline-thiazolidinone urea conjugates . Its reactivity at the 4-chloro position enables nucleophilic substitution reactions with amines or phenols, facilitating the generation of bioactive derivatives .

Properties

IUPAC Name |

4-chloro-6-methoxy-7-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c1-20-16-9-13-14(18)7-8-19-15(13)10-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKLZPMKNBDEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OCC3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627294 | |

| Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286371-49-1 | |

| Record name | 7-(Benzyloxy)-4-chloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinoline typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-chloro-6-methoxyquinoline.

Benzyloxy Group Introduction: The benzyloxy group is introduced at the 7th position using a suitable benzylating agent under basic conditions. Common reagents include benzyl bromide and a base such as potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the quinoline ring or the benzyloxy group, resulting in various reduced forms of the compound.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

7-(Benzyloxy)-4-chloro-6-methoxyquinoline is characterized by its molecular formula and a molecular weight of approximately 303.75 g/mol. Its structure includes a benzyloxy group at the 7-position, a chlorine atom at the 4-position, and a methoxy group at the 6-position of the quinoline ring. These substituents enhance its potential biological activity and reactivity in chemical synthesis.

Synthetic Routes:

The synthesis typically involves:

- Starting Material: Preparation of 4-chloro-6-methoxyquinoline.

- Benzyloxy Group Introduction: Utilization of benzyl bromide under basic conditions (e.g., potassium carbonate) in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Chemistry

This compound serves as a building block for synthesizing more complex quinoline derivatives. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.

Biology

This compound has been investigated for its potential as an enzyme inhibitor, particularly targeting monoamine oxidase (MAO) enzymes, which play a crucial role in neurotransmitter metabolism. Additionally, it has shown interactions with cytochrome P450 enzymes (CYP1A2 and CYP3A4), influencing drug metabolism and detoxification processes.

Medicine

Research indicates that this compound may have therapeutic effects in treating neurodegenerative diseases such as Parkinson's and Alzheimer's due to its ability to modulate enzyme activity. Furthermore, it has been explored for anticancer properties, with preliminary studies suggesting it can induce apoptosis in various cancer cell lines.

Industry

In industrial applications, this compound is utilized in developing novel materials and as a precursor for synthesizing dyes and pigments. Its structural features may enhance the performance of these materials.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Antimicrobial Activity: Similar quinoline derivatives have shown promise in inhibiting bacterial growth, suggesting potential applications in antibiotic development.

- Anticancer Activity: Studies indicate that it can induce apoptosis in cancer cells with varying IC50 values depending on the specific cell line tested.

- Anti-inflammatory Effects: While still under investigation, there are indications that this compound may modulate inflammatory pathways.

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study on Anticancer Activity: A related compound demonstrated significant anticancer activity against colorectal cancer models with an IC50 value as low as 0.11 μM.

- Metabolic Stability Assessments: Studies have shown that modifications to quinoline structures can significantly impact their pharmacokinetic profiles and biological activity.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-4-chloro-6-methoxyquinoline involves its interaction with specific molecular targets:

Molecular Targets: The compound primarily targets monoamine oxidase enzymes, inhibiting their activity.

Pathways Involved: By inhibiting MAO enzymes, the compound prevents the breakdown of neurotransmitters such as dopamine, thereby exerting neuroprotective effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights structural analogues of 7-(Benzyloxy)-4-chloro-6-methoxyquinoline, emphasizing differences in substituents and their implications:

Key Observations :

- Core Heterocycle Differences: Replacing the quinoline core with a quinazoline (e.g., 162364-72-9) introduces an additional nitrogen atom, altering electronic properties and binding affinity in kinase inhibitors .

- Functional Group Positioning: 2,4-Dichloro-8-methoxyquinoline (32608-29-0) lacks the benzyloxy group but retains dual chloro substituents, which may enhance electrophilicity for cross-coupling reactions .

Biological Activity

7-(Benzyloxy)-4-chloro-6-methoxyquinoline is a compound of interest due to its potential biological activities, particularly in cancer therapy and as a modulator of various signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to modulate protein kinase activity. It has been shown to inhibit several receptor tyrosine kinases, including c-Met and KDR (VEGFR-2), which are crucial in tumor growth, invasion, and angiogenesis. The modulation of these pathways can lead to reduced tumor proliferation and enhanced apoptosis in cancer cells .

Biological Activities

-

Antitumor Activity :

- In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines by inhibiting cell migration and invasion. This is particularly relevant for cancers characterized by dysregulated c-Met signaling.

- A study indicated that the compound effectively reduces the viability of breast cancer cells, suggesting its potential use in breast cancer therapies .

- Inhibition of Kinase Activity :

- Anti-inflammatory Properties :

Case Study 1: Breast Cancer

A recent study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results showed that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This suggests its potential as an adjunct therapy in breast cancer treatment.

Case Study 2: Lung Cancer

In another investigation involving A549 lung cancer cells, treatment with this compound resulted in reduced migration and invasion capabilities. The study concluded that targeting c-Met with this compound could be a viable strategy for managing lung cancer metastasis.

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.